molecular formula C8H8BrNO2 B12965773 2-(6-Bromo-5-methylpyridin-3-yl)acetic acid

2-(6-Bromo-5-methylpyridin-3-yl)acetic acid

Cat. No.: B12965773
M. Wt: 230.06 g/mol
InChI Key: BKUMSIDBCHQAOK-UHFFFAOYSA-N
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Description

2-(6-Bromo-5-methylpyridin-3-yl)acetic acid is an organic compound that features a brominated pyridine ring with a methyl group at the 5-position and an acetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-5-methylpyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce carboxylic acids.

Scientific Research Applications

2-(6-Bromo-5-methylpyridin-3-yl)acetic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme interactions and metabolic pathways.

    Industrial Applications: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-5-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the acetic acid moiety can participate in various biochemical pathways, influencing enzyme activity and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromo-5-methylpyridin-3-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and the synthesis of a wide range of derivatives.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-(6-bromo-5-methylpyridin-3-yl)acetic acid

InChI

InChI=1S/C8H8BrNO2/c1-5-2-6(3-7(11)12)4-10-8(5)9/h2,4H,3H2,1H3,(H,11,12)

InChI Key

BKUMSIDBCHQAOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Br)CC(=O)O

Origin of Product

United States

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